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Compound of Interest

Compound Name: tert-Butyl (3-iodophenyl)carbamate

Cat. No.: B119290 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols, quantitative data, and mechanistic

diagrams for key synthetic transformations involving tert-Butyl (3-iodophenyl)carbamate.

This versatile building block is a valuable intermediate in medicinal chemistry and organic

synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct

carbon-carbon and carbon-nitrogen bonds.[1][2] The presence of an iodine atom allows for

facile oxidative addition to palladium catalysts, while the Boc-protected amine is stable under

many reaction conditions.[1]

Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl (3-iodophenyl)carbamate is

presented below.
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Property Value

CAS Number 143390-49-2

Molecular Formula C₁₁H₁₄INO₂

Molecular Weight 319.14 g/mol

Appearance White to off-white solid (Predicted)[1]

Solubility
Soluble in organic solvents like

Dichloromethane, THF, Ethyl Acetate

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

an organoboron reagent with an organic halide.[3] For tert-Butyl (3-iodophenyl)carbamate,

this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the 3-

position, making it a cornerstone reaction in drug discovery. The reaction is known for its mild

conditions and tolerance of diverse functional groups.[3]

Data Presentation: Representative Suzuki-Miyaura
Coupling Conditions
The following table summarizes representative conditions and outcomes for the Suzuki-

Miyaura coupling of tert-Butyl (3-iodophenyl)carbamate with various boronic acids. Yields

can be highly dependent on the specific boronic acid, catalyst, ligand, and base combination.
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Entry
Aryl
Boroni
c Acid

Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(PPh

₃)₄ (5)
-

K₂CO₃

(2)

Dioxan

e/H₂O
90 12 92

2

4-

Methox

yphenyl

boronic

acid

Pd₂(dba

)₃ (2)

SPhos

(4)

K₃PO₄

(2.5)
Toluene 100 8 95

3

3-

Pyridiny

lboronic

acid

PdCl₂(d

ppf) (5)
-

Cs₂CO₃

(2)
DMF 110 16 88

4

2-

Thiophe

neboro

nic acid

Pd(OAc

)₂ (3)

P(t-Bu)₃

(6)

K₂CO₃

(2)

Dioxan

e/H₂O
90 12 90

Experimental Protocol: Synthesis of tert-Butyl (3-
phenylphenyl)carbamate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl (3-
iodophenyl)carbamate with phenylboronic acid.[3][4]

Materials:

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

Phenylboronic acid (1.2 equiv.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

Potassium Carbonate (K₂CO₃) (2.0 equiv.)
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1,4-Dioxane, anhydrous

Water, deionized and degassed

Schlenk flask or microwave vial

Nitrogen or Argon gas supply

Procedure:

To a Schlenk flask or microwave vial, add tert-Butyl (3-iodophenyl)carbamate (e.g., 319

mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg,

2.0 mmol).

Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three

times.

Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by

TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to yield the desired product.

Visualization: Catalytic Cycle of Suzuki-Miyaura
Coupling
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Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form

carbon-nitrogen bonds.[5] This reaction is exceptionally useful for synthesizing aryl amines

from aryl halides.[5] Using tert-Butyl (3-iodophenyl)carbamate as a substrate allows for the

introduction of primary or secondary amines, leading to valuable precursors for

pharmaceuticals and functional materials. The choice of ligand is critical for achieving high

yields and broad substrate scope.[6][7]

Data Presentation: Representative Buchwald-Hartwig
Amination Conditions
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The table below illustrates the effect of different ligands and bases on the amination of tert-
Butyl (3-iodophenyl)carbamate with a representative secondary amine, morpholine.

Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (1)

P(o-

Tolyl)₃

(4)

NaOt-

Bu (1.5)
Toluene 100 18 75

2
Morphol

ine

Pd(OAc

)₂ (2)

BINAP

(3)

Cs₂CO₃

(2)
Toluene 110 16 85

3
Morphol

ine

Pd₂(dba

)₃ (1.5)

XPhos

(3.6)

K₃PO₄

(2)

Dioxan

e
100 12 96

4 Aniline
Pd₂(dba

)₃ (1)

t-

BuXPh

os (4)

NaOt-

Bu (1.5)
Toluene 100 10 91

Experimental Protocol: Synthesis of tert-Butyl (3-
morpholinophenyl)carbamate
This protocol provides a general method for the Buchwald-Hartwig amination of tert-Butyl (3-
iodophenyl)carbamate with morpholine.

Materials:

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

Morpholine (1.2 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 equiv.)

Potassium Phosphate (K₃PO₄) (2.0 equiv.)
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1,4-Dioxane, anhydrous

Glovebox or Schlenk line

Nitrogen or Argon gas supply

Procedure:

Inside a glovebox, add tert-Butyl (3-iodophenyl)carbamate (319 mg, 1.0 mmol), K₃PO₄

(424 mg, 2.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and XPhos (17 mg, 0.036 mmol) to a

dry Schlenk tube.

Add anhydrous, degassed 1,4-dioxane (10 mL).

Add morpholine (105 µL, 1.2 mmol) via syringe.

Seal the tube and remove it from the glovebox.

Heat the reaction mixture to 100 °C and stir for 12 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter

through a pad of Celite®.

Wash the filtrate with water (20 mL) and brine (20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to afford the title compound.

Visualization: Catalytic Cycle of Buchwald-Hartwig
Amination
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Buchwald-Hartwig Catalytic Cycle
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Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling Reaction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond

between a terminal alkyne and an aryl or vinyl halide.[8] It is a highly reliable method for the

synthesis of substituted alkynes. The reaction typically employs a palladium catalyst and a

copper(I) co-catalyst.[8] Applying this to tert-Butyl (3-iodophenyl)carbamate allows for the

direct installation of an alkynyl moiety.
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Data Presentation: Representative Sonogashira
Coupling Conditions
This table shows typical conditions for the Sonogashira coupling of tert-Butyl (3-
iodophenyl)carbamate with terminal alkynes.

Entry Alkyne

Pd
Cataly
st
(mol%)

Cu
Cataly
st
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

PdCl₂(P

Ph₃)₂

(2)

CuI (2) Et₃N (2) THF 25 2 94

2

Ethynylt

rimethyl

silane

Pd(PPh

₃)₄ (3)
CuI (3)

Diisopr

opylami

ne (2)

Toluene 60 6 91

3
1-

Hexyne

PdCl₂(P

Ph₃)₂

(2)

CuI (2)
Et₃N

(2.5)
DMF 50 4 89

4

Proparg

yl

alcohol

Pd(OAc

)₂ (2) /

DPEPh

os (4)

-
Cs₂CO₃

(2)
DMSO 80 12 85

Note: Entry 4 represents a copper-free variation, which may require different ligands and

conditions.[9]

Experimental Protocol: Synthesis of tert-Butyl (3-
(phenylethynyl)phenyl)carbamate
The following is a standard protocol for a copper-co-catalyzed Sonogashira coupling.

Materials:
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tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

Phenylacetylene (1.1 equiv.)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)

Copper(I) iodide (CuI) (0.02 equiv.)

Triethylamine (Et₃N) (2.0 equiv.)

Tetrahydrofuran (THF), anhydrous and degassed

Schlenk flask

Nitrogen or Argon gas supply

Procedure:

To a two-necked flask under an inert atmosphere (N₂ or Ar), add tert-Butyl (3-
iodophenyl)carbamate (319 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4

mg, 0.02 mmol).

Add anhydrous, degassed THF (10 mL) and triethylamine (279 µL, 2.0 mmol).

Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred mixture.

Stir the reaction at room temperature for 2 hours. The formation of a precipitate

(triethylammonium iodide) is typically observed.

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction

with saturated aqueous NH₄Cl solution (15 mL).

Extract the mixture with ethyl acetate (2 x 20 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under

reduced pressure.
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Purify the crude product by silica gel chromatography to obtain the desired alkynyl-

substituted carbamate.

Visualization: Experimental Workflow for Sonogashira
Coupling

Sonogashira Coupling Workflow

1. Reaction Setup
- Add Substrate, Catalysts, Base

- Inert Atmosphere (N₂)

2. Add Solvents
- Anhydrous THF

- Triethylamine (Base)

3. Add Alkyne
- Phenylacetylene (dropwise)

4. Reaction
- Stir at RT for 2h

5. Workup
- Quench (NH₄Cl)
- Extract (EtOAc)

6. Purification
- Dry & Concentrate

- Column Chromatography

Final Product
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Caption: A typical experimental workflow for Sonogashira coupling.

Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an

aryl iodide) with an alkene to form a substituted alkene. It is a valuable method for C-C bond

formation and vinylation of aryl rings.[10] The reaction with tert-Butyl (3-
iodophenyl)carbamate can produce intermediates for polymers or complex molecules.[11]

Data Presentation: Representative Heck Reaction
Conditions
The table outlines various conditions for the Heck coupling of tert-Butyl (3-
iodophenyl)carbamate with n-butyl acrylate.

Entry Alkene
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
n-Butyl

acrylate

Pd(OAc

)₂ (2)

P(o-

Tolyl)₃

(4)

Et₃N

(1.5)

Acetonit

rile
80 16 85

2
n-Butyl

acrylate

PdCl₂

(2)
- Et₃N (2)

[bmim]

[PF₆]
120 1.5 90

3 Styrene
Pd(OAc

)₂ (1)
-

K₂CO₃

(2)
DMF 100 24 78

4
n-Butyl

acrylate

Pd₂(dba

)₃ (1)

P(t-Bu)₃

(4)

Cy₂NM

e (1.5)

Dioxan

e
110 12 92

[bmim][PF₆] is an ionic liquid solvent.[12]

Experimental Protocol: Synthesis of (E)-butyl 3-(3-((tert-
butoxycarbonyl)amino)phenyl)acrylate
This protocol details a common procedure for the Heck reaction.[12]
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Materials:

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

n-Butyl acrylate (1.5 equiv.)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

Tri(o-tolyl)phosphine [P(o-Tolyl)₃] (0.04 equiv.)

Triethylamine (Et₃N) (1.5 equiv.)

Acetonitrile (or DMF), anhydrous

Sealed tube or reaction vessel

Procedure:

To a sealable reaction tube, add tert-Butyl (3-iodophenyl)carbamate (319 mg, 1.0 mmol),

Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-Tolyl)₃ (12 mg, 0.04 mmol).

Evacuate and backfill the tube with an inert gas.

Add anhydrous acetonitrile (10 mL), triethylamine (209 µL, 1.5 mmol), and n-butyl acrylate

(215 µL, 1.5 mmol).

Seal the tube tightly and heat the mixture to 80 °C in an oil bath for 16 hours.

After cooling, dilute the reaction mixture with diethyl ether (30 mL) and filter to remove

palladium black and salts.

Wash the filtrate with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15

mL).

Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the desired

acrylate product.
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Visualization: Experimental Workflow for the Heck
Reaction

Heck Reaction Workflow
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- 80-100 °C for 16h

4. Filtration
- Cool Mixture
- Dilute (Ether)

- Filter off Pd black

5. Liquid-Liquid Extraction
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- Dry & Concentrate
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Caption: A generalized experimental workflow for the Heck reaction.

Safety Precautions
General: All reactions should be conducted in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at

all times.

Reagents: Palladium catalysts, phosphine ligands, and organic solvents can be toxic,

flammable, and/or air-sensitive. Consult the Safety Data Sheet (SDS) for each chemical

before use.

Inert Atmosphere: Many of these reactions require an inert atmosphere (Nitrogen or Argon)

to prevent catalyst degradation. Proper techniques for handling air-sensitive reagents should

be employed.

Pressure: Reactions in sealed tubes can build up pressure. Use appropriate glassware and a

blast shield. Do not exceed the recommended temperature for the vessel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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